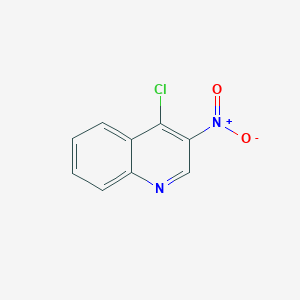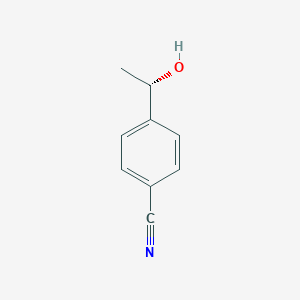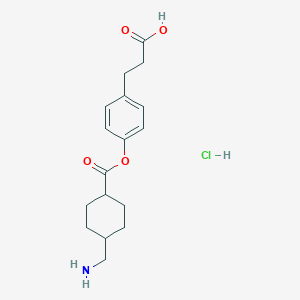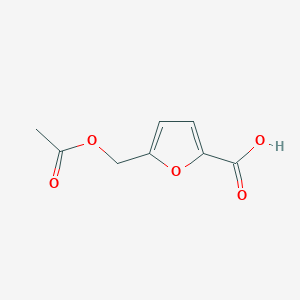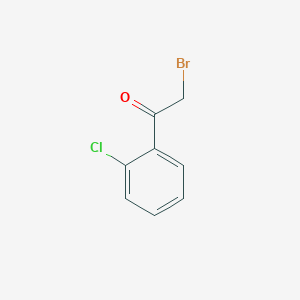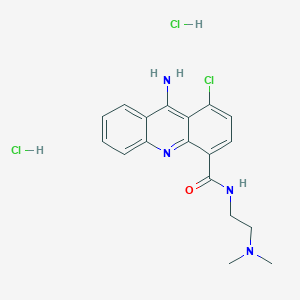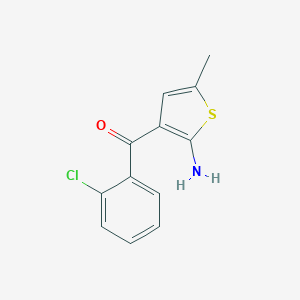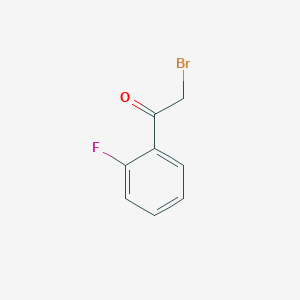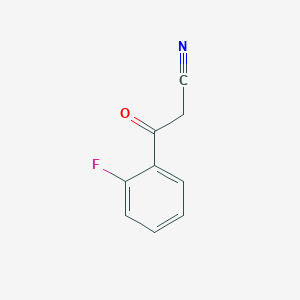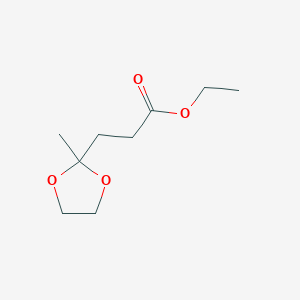
5-Octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione
Vue d'ensemble
Description
5-Octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione: is an organic compound with the molecular formula C14H22O5. It is a derivative of Meldrum’s acid, which is known for its applications in organic synthesis due to its unique structure and reactivity. This compound is characterized by a dioxane ring substituted with an octanoyl group and two methyl groups, making it a valuable intermediate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione typically involves the acylation of Meldrum’s acid. One common method is the reaction of Meldrum’s acid with octanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent decomposition.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The octanoyl group can be substituted with other acyl groups or alkyl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted dioxane derivatives.
Applications De Recherche Scientifique
Chemistry: 5-Octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione is used as an intermediate in the synthesis of complex organic molecules. Its reactivity makes it a valuable building block in the preparation of pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, this compound can be used to synthesize bioactive molecules with potential therapeutic applications. Its derivatives may exhibit antimicrobial, anti-inflammatory, or anticancer properties.
Industry: The compound is used in the production of fine chemicals and specialty materials. Its unique structure allows for the development of novel polymers and advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-Octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione involves its ability to act as a nucleophile or electrophile in various chemical reactions. The dioxane ring provides a stable framework for the formation of reactive intermediates, facilitating the formation of new chemical bonds. The octanoyl group can participate in hydrophobic interactions, influencing the compound’s reactivity and selectivity.
Comparaison Avec Des Composés Similaires
Meldrum’s Acid (2,2-dimethyl-1,3-dioxane-4,6-dione): The parent compound, known for its high acidity and reactivity in organic synthesis.
Dimedone (5,5-dimethyl-1,3-cyclohexanedione): Similar in structure but with a cyclohexane ring instead of a dioxane ring.
Barbituric Acid (2,4,6-trioxohexahydropyrimidine): Shares the dioxane ring structure but with different substituents.
Uniqueness: 5-Octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione is unique due to the presence of the octanoyl group, which imparts distinct hydrophobic properties and influences its reactivity. This makes it a versatile intermediate in organic synthesis, capable of participating in a wide range of chemical reactions.
Propriétés
IUPAC Name |
2,2-dimethyl-5-octanoyl-1,3-dioxane-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O5/c1-4-5-6-7-8-9-10(15)11-12(16)18-14(2,3)19-13(11)17/h11H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQMZDDUUYXBLHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)C1C(=O)OC(OC1=O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50326747 | |
| Record name | 5-OCTANOYL-2,2-DIMETHYL-1,3-DIOXANE-4,6-DIONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50326747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103576-44-9 | |
| Record name | 5-OCTANOYL-2,2-DIMETHYL-1,3-DIOXANE-4,6-DIONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50326747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

